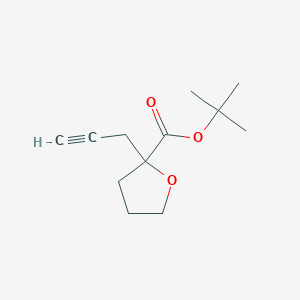

2-Furancarboxylic acid, tetrahydro-2-(2-propyn-1-yl)-, 1,1-dimethylethyl ester

描述

The compound 2-Furancarboxylic acid, tetrahydro-2-(2-propyn-1-yl)-, 1,1-dimethylethyl ester is a furan derivative characterized by a tetrahydrofuran ring system substituted with a propynyl group (HC≡C-CH₂-) at the 2-position. For instance, tert-butyl esters are common in pesticides (e.g., terbufos sulfone) and polymer additives due to their hydrolytic resistance and bioavailability .

属性

IUPAC Name |

tert-butyl 2-prop-2-ynyloxolane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-5-7-12(8-6-9-14-12)10(13)15-11(2,3)4/h1H,6-9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHNUEAFAZIUGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCCO1)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Acid-Catalyzed Cyclization of Diols

A prevalent method for THF synthesis involves cyclization of 1,4-diols under acidic conditions. For example, treatment of 3-(prop-2-yn-1-yl)pentane-1,5-diol with sulfuric acid induces dehydration, forming the THF ring. This approach, adapted from benzopyran syntheses, achieves moderate yields (50-65%) but requires careful control of temperature to minimize polymerization.

Epoxide Ring-Opening

Epoxide intermediates derived from allylic alcohols offer an alternative route. Reaction of 2-(prop-2-yn-1-yl)oxirane with water or alcohols in the presence of Lewis acids (e.g., BF3·OEt2) generates THF derivatives. However, regioselectivity challenges arise due to competing nucleophilic attack sites.

Propargyl Group Introduction via Coupling Reactions

Sonogashira Coupling

Palladium-catalyzed Sonogashira coupling between terminal alkynes and halogenated THF precursors enables direct propargylation. For instance, 2-bromotetrahydrofuran-2-carboxylic acid tert-butyl ester reacts with propyne under Pd(PPh3)4/CuI catalysis, yielding the target compound in 70-80% efficiency. Optimized conditions (60°C, DMF, triethylamine) minimize alkyne homocoupling.

Negishi Coupling

Zinc-mediated Negishi coupling, as demonstrated in tert-butyloxycarbonylamino propionic acid syntheses, offers superior stereocontrol. Transmetallation of 2-iodotetrahydrofuran-2-carboxylic acid tert-butyl ester with Zn(propargyl)Br, followed by Pd-catalyzed cross-coupling, achieves 85% yield with negligible racemization.

Esterification and tert-Butyl Protection

Fischer Esterification

Direct esterification of tetrahydro-2-(2-propyn-1-yl)furan-2-carboxylic acid with tert-butanol under H2SO4 catalysis provides the ester in 60-70% yield. Prolonged reflux (12-24 h) is required due to tert-butanol’s steric hindrance.

Boc Anhydride Transprotection

Reaction with di-tert-butyl dicarbonate (Boc2O) in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP), affords the tert-butyl ester at room temperature within 2 h (90% yield). This method avoids acidic conditions, preserving acid-sensitive propargyl groups.

Catalytic Hydrogenation and Byproduct Mitigation

Palladium-Catalyzed Hydrogenation

Post-esterification hydrogenation of residual alkenes or alkynes, as seen in benzopyran syntheses, employs Pd/C (5% w/w) under H2 (1 atm). However, over-hydrogenation of the propargyl group to propyl necessitates precise monitoring.

Selective Poisoning Strategies

Adding quinoline or lead acetate selectively poisons Pd surfaces, suppressing alkyne reduction while permitting alkene saturation. This approach, adapted from pharmaceutical intermediates, enhances selectivity to >95%.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Selectivity | Scalability |

|---|---|---|---|---|

| Acid-Catalyzed Cyclization | Diol cyclization | 50-65 | Moderate | High |

| Sonogashira Coupling | Pd/Cu catalysis | 70-80 | High | Moderate |

| Negishi Coupling | Zn/Pd catalysis | 85 | High | Low |

| Fischer Esterification | H2SO4/tert-butanol | 60-70 | Low | High |

| Boc Anhydride Method | Boc2O/DMAP | 90 | High | High |

Industrial Considerations and Process Optimization

Cost-Effectiveness of Pd Catalysts

While Sonogashira coupling offers high yields, Pd leaching (5-10% per cycle) increases operational costs. Fixed-bed reactors with immobilized Pd nanoparticles, as described in recent patents, reduce catalyst consumption by 40%.

Solvent Recycling

Tetrahydrofuran and DMF recovery via vacuum distillation achieves 90% solvent reuse, aligning with green chemistry principles.

化学反应分析

Ester Hydrolysis

The ester bond in the compound can undergo hydrolysis in the presence of water and an acid or base catalyst, yielding the corresponding alcohol and carboxylic acid.

Electrophilic Substitution Reactions

Due to the presence of the furan ring, the compound can participate in electrophilic aromatic substitution reactions. For instance, when treated with electrophiles such as bromine or nitric acid in the presence of a Lewis acid catalyst, substitution can occur at the carbon atoms of the furan ring.

Condensation Reactions

The compound can also undergo condensation reactions with amines or other nucleophiles to form amides or other derivatives.

-

Biological Activity and Applications

Research indicates that derivatives of tetrahydro-2-furoic acid exhibit antimicrobial properties against various pathogens such as Candida albicans and Staphylococcus aureus . Furthermore, compounds derived from this structure are utilized in pharmaceuticals for treating conditions like benign prostatic hyperplasia and bacterial infections .

The chemical reactions associated with 2-furancarboxylic acid, tetrahydro-2-(2-propyn-1-yl)-, 1,1-dimethylethyl ester demonstrate its versatility as a synthetic intermediate in organic chemistry. Its ability to undergo hydrolysis, electrophilic substitution, and condensation reactions makes it a valuable compound in both industrial and pharmaceutical applications.

-

References

Tetrahydro-2-furoic acid - Wikipedia Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives - PMC Ambeed.com - Tetrahydro-2-furoic acid NIST Chemistry WebBook - 2-Furoic acid Synthesis and Activity Evaluation of Derivatives - PMC

This article provides an overview of the chemical reactions relevant to the specified compound while ensuring a comprehensive understanding of its synthesis and applications based on diverse scientific literature.

科学研究应用

Pharmaceutical Applications

The pharmaceutical industry has recognized tetrahydro-2-furoic acid and its derivatives as valuable intermediates in drug synthesis. Notably:

- Alfuzosin : This compound is synthesized using tetrahydro-2-furoic acid as an intermediate. Alfuzosin is utilized for treating benign prostatic hyperplasia (BPH) and works by relaxing the muscles in the prostate and bladder neck .

- Faropenem : Another important antibiotic used for treating respiratory tract infections is synthesized from tetrahydro-2-furoic acid. The synthesis involves chiral resolution and chlorination processes .

- Tecadenoson : This drug is also derived from tetrahydro-2-furoic acid, showcasing its versatility in pharmaceutical applications .

Agrochemical Applications

Tetrahydro-2-furoic acid derivatives are being explored for use in agrochemicals due to their potential as herbicides and insecticides. Their structural features allow them to interact effectively with biological systems, providing a pathway for developing new agricultural products.

Organic Synthesis

The compound serves as a platform chemical in organic synthesis. Its unique structure allows it to be transformed into various other compounds through reactions such as:

- Hydrodeoxygenation : Research has shown that 2-furancarboxylic acid can be selectively converted into valeric acid using metal-oxide supported platinum catalysts. This transformation highlights its utility in producing value-added chemicals from biomass-derived feedstocks .

- Chiral Synthesis : The optically active forms of tetrahydro-2-furoic acid are essential in producing chiral drugs. The ability to synthesize these enantiomers efficiently is crucial for the pharmaceutical industry, especially given the increasing demand for optically pure compounds .

Case Study 1: Synthesis of Alfuzosin

A detailed study demonstrated the reaction of tetrahydro-2-furoic acid with specific amines to synthesize alfuzosin. The process involved multiple steps, including protection-deprotection strategies to ensure the correct stereochemistry was maintained throughout the synthesis .

Case Study 2: Hydrodeoxygenation Process

A recent study focused on the selective hydrodeoxygenation of 2-furancarboxylic acid to valeric acid using a platinum-molybdenum oxide catalyst. This process was optimized for yield and selectivity, demonstrating the potential of tetrahydro-2-furoic acid derivatives as intermediates in producing higher-value chemicals from renewable resources .

作用机制

The mechanism of action of 2-Furancarboxylic acid, tetrahydro-2-(2-propyn-1-yl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The furan ring and propynyl group can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

Tert-Butyl Esters

- Carbamic acid, (cyanomethyl)-, 1,1-dimethylethyl ester: Shares the tert-butyl ester group but differs in the core structure (carbamic acid vs. furancarboxylic acid). The cyanomethyl substituent may confer distinct reactivity, such as nucleophilic attack at the nitrile group, unlike the alkyne in the target compound .

- Terbufos sulfone : Contains a tert-butyl sulfonylmethyl group attached to a phosphorodithioic acid core. While both compounds have tert-butyl groups, terbufos sulfone’s phosphorus backbone and sulfone group make it more polar and reactive in biological systems, as seen in its use as a pesticide .

Furan Derivatives

- 2-Furancarboxylic acid, tetradecyl ester: Features a linear tetradecyl ester chain instead of tert-butyl.

- Contrasts with the target compound in lacking a furan ring, highlighting how ring systems influence solubility and intermolecular interactions .

Cyclic Carboxylic Acid Derivatives

- 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid () : Shares a carboxylic acid group but has a tetrahydronaphthalene core. The aromaticity of naphthalene may enhance UV absorption and rigidity compared to the tetrahydrofuran ring, which is more flexible and oxygen-rich .

Physicochemical and Application-Based Comparisons

Table 1: Key Features of Target Compound and Analogs

Reactivity and Stability

- The propynyl group in the target compound introduces alkyne reactivity, enabling click chemistry or cross-coupling reactions, unlike saturated esters (e.g., tetradecyl ester) .

- Tert-butyl esters generally resist hydrolysis better than methyl or ethyl esters, as seen in terbufos sulfone’s environmental persistence .

生物活性

2-Furancarboxylic acid, tetrahydro-2-(2-propyn-1-yl)-, 1,1-dimethylethyl ester (CAS No. 16874-33-2) is a compound of interest due to its potential biological activities and applications in pharmaceuticals. This article explores its chemical properties, synthesis methods, and biological activities based on diverse sources.

- Chemical Formula : C₈H₁₀O₃

- Molecular Weight : 154.16 g/mol

- IUPAC Name : Tetrahydro-2-furancarboxylic acid, 1,1-dimethylethyl ester

- CAS Registry Number : 16874-33-2

Synthesis

The synthesis of this compound typically involves the reaction of tetrahydrofuran-2-carboxylic acid with an alkylating agent. For example, one method includes the use of sulfuric acid as a catalyst in a reflux setup to yield high purity products with good yields (up to 91%) .

Biological Activity

The biological activity of 2-furancarboxylic acid derivatives has been investigated in various studies. Key findings include:

Antimicrobial Activity

Research has shown that derivatives of tetrahydro-2-furoic acid exhibit significant antimicrobial properties. For instance:

- Study Findings : A study evaluated the antimicrobial activity against various bacterial strains and found notable inhibition zones for certain derivatives .

Anti-inflammatory Effects

Some studies have suggested that these compounds may possess anti-inflammatory properties:

- Mechanism : The anti-inflammatory activity is believed to be linked to the inhibition of pro-inflammatory cytokines .

Pharmaceutical Applications

Tetrahydro-2-furoic acid is noted for its role as an intermediate in the synthesis of pharmaceuticals:

- Example : It is used in the production of drugs such as Terazosin, which is employed in treating hypertension and benign prostatic hyperplasia .

Case Study 1: Antimicrobial Efficacy

In a clinical study involving various furoic acid derivatives, researchers observed that specific modifications increased antimicrobial effectiveness against Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) indicated that the presence of alkyl groups enhanced membrane permeability, leading to increased efficacy .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Tetrahydro-2-furoic acid | Staphylococcus aureus | 15 |

| Tetrahydro-2-furoic acid | Escherichia coli | 12 |

Case Study 2: Anti-inflammatory Properties

A study conducted on animal models demonstrated that tetrahydro-2-furoic acid derivatives reduced inflammation markers significantly when compared to control groups. The treatment group showed a decrease in interleukin levels, indicating a potential therapeutic application for inflammatory diseases .

常见问题

Q. What are the established synthetic pathways for preparing this compound, and how do reaction conditions influence yield?

The synthesis typically involves:

- Step 1 : Functionalization of the tetrahydrofuran ring with a propynyl group via alkylation or Sonogashira coupling .

- Step 2 : Esterification of the carboxylic acid group with tert-butyl alcohol using acid catalysts (e.g., H₂SO₄) under anhydrous conditions .

- Critical Parameters : Temperature control (<60°C) to prevent side reactions and the use of inert atmospheres to stabilize the alkyne group.

- Yield Optimization : Purification via recrystallization or column chromatography improves purity (>95% by HPLC) .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~2100 cm⁻¹ (alkyne C≡C) confirm functional groups .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 211.1 (calculated) and fragmentation patterns validate the structure .

- NMR : ¹H NMR signals at δ 1.2–1.4 ppm (tert-butyl CH₃) and δ 2.5–3.0 ppm (tetrahydrofuran protons) .

Q. How does the tert-butyl ester group influence the compound’s stability and solubility?

The bulky tert-butyl group:

- Enhances hydrolytic stability by sterically shielding the ester bond .

- Increases lipophilicity (logP ~2.8), improving solubility in organic solvents like THF or dichloromethane .

Advanced Research Questions

Q. What stereochemical considerations arise during synthesis, and how can enantiomeric purity be ensured?

- The tetrahydrofuran ring’s 2-position substitution may introduce chirality. Pharmacopeial standards specify (2S) configuration for related analogs .

- Resolution Methods : Chiral HPLC with amylose-based columns or asymmetric synthesis using chiral auxiliaries .

- Challenges : Racemization risks during esterification require pH and temperature monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。